molecular formula C7H11NO2 B13066969 Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate

Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B13066969
M. Wt: 141.17 g/mol
InChI Key: AHNTYUDVUIUQOY-PBXRRBTRSA-N
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Description

Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a 2-azabicyclo[3.1.0]hexane core with a methyl ester substituent at the 3-position. Its stereochemistry (1R,3S,5R) confers distinct conformational rigidity, making it a valuable intermediate in pharmaceutical synthesis.

The 2-azabicyclo[3.1.0]hexane scaffold is prized for its ability to mimic peptide turn motifs and enhance metabolic stability in drug candidates. Derivatives of this scaffold are explored for applications in cardiovascular therapeutics, enzyme inhibition, and as intermediates in complex syntheses .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-3-4-2-5(4)8-6/h4-6,8H,2-3H2,1H3/t4-,5-,6+/m1/s1

InChI Key

AHNTYUDVUIUQOY-PBXRRBTRSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]2C[C@H]2N1

Canonical SMILES

COC(=O)C1CC2CC2N1

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Steps

A common precursor is cis-2-aminomethylcyclopropyl-1,1-dialkyl acetal , which can be synthesized via reduction and acetal formation from cyanocyclopropyl aldehydes.

  • Synthesis of 2-cyanocyclopropyl aldehyde :
    • Begin with cis-ethyl 2-cyanocyclopropylcarboxylate, hydrolyzed under basic conditions to the corresponding acid.
    • Convert the acid to acid chloride using oxalyl chloride in benzene under reflux.
    • Reduce the acid chloride with tri-(tert-butoxy) lithium aluminum hydride in tetrahydrofuran (THF) at low temperature (-60 °C) to afford 2-cyanocyclopropyl aldehyde.
    • This aldehyde is then refluxed with an alcohol (e.g., ethanol) to form the corresponding acetal (e.g., 2-cyanocyclopropyl-1,1-diethylacetal).

Formation of Aminomethylcyclopropyl Acetal

  • The acetal is reduced with lithium aluminum hydride (LiAlH4) in dry THF at ambient temperature over extended periods (e.g., 48 hours) to yield cis-2-aminomethylcyclopropyl-1,1-dialkyl acetal .

Cyclization to 3-Azabicyclo[3.1.0]hexane Core

  • The aminomethylcyclopropyl acetal is reacted with potassium cyanide in glacial acetic acid, with a catalytic amount of methanesulfonic acid at elevated temperature (~65 °C) for extended time (~17 hours).
  • This step induces intramolecular cyclization forming N-alkanoyl-3-azabicyclo(3.1.0)hexane-2-carbonitrile intermediates.
  • Subsequent hydrolysis under reflux with strong inorganic acids (e.g., 6 N HCl) converts nitriles to carboxylic acids, yielding the 3-azabicyclo(3.1.0)hexane-2-carboxylic acid hydrochloride salt .

Esterification to Methyl Ester

  • The free acid or its salt is esterified to the methyl ester form, typically by treatment with methanol under acidic conditions or via standard esterification protocols (e.g., Fischer esterification or using methylating agents like diazomethane).
  • This step produces Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate with the desired stereochemistry.

Summary Table of Key Steps and Conditions

Step No. Transformation Reagents/Conditions Product/Intermediate Notes
1 Hydrolysis of cis-ethyl 2-cyanocyclopropylcarboxylate NaOH (aq), acidification with HCl 2-cyanocyclopropyl carboxylic acid Basic hydrolysis
2 Conversion to acid chloride Oxalyl chloride, benzene, reflux (70-80 °C, 2 h) 2-cyanocyclopropyl acid chloride Acid chloride formation
3 Reduction to aldehyde Tri-(tert-butoxy) lithium aluminum hydride, THF, -60 °C 2-cyanocyclopropyl aldehyde Low temperature reduction
4 Acetal formation Reflux with ethanol 2-cyanocyclopropyl-1,1-diethylacetal Protects aldehyde group
5 Reduction of acetal to amine LiAlH4, dry THF, room temperature, 48 h cis-2-aminomethylcyclopropyl-1,1-diethylacetal Aminomethyl derivative
6 Cyclization with cyanide KCN, glacial acetic acid, methanesulfonic acid, 65 °C, 17 h N-alkanoyl-3-azabicyclo(3.1.0)hexane-2-carbonitrile Intramolecular cyclization
7 Hydrolysis of nitrile to acid salt 6 N HCl, reflux, 6 h 3-azabicyclo(3.1.0)hexane-2-carboxylic acid hydrochloride salt Acid hydrolysis
8 Esterification to methyl ester Methanol, acidic catalyst or methylating agent This compound Final product

Research Findings and Notes

  • The synthetic route allows isolation of cis/trans isomeric mixtures; however, the desired stereochemistry (1R,3S,5R) can be enriched or separated by fractional crystallization or chromatographic methods.
  • The bicyclic azabicyclohexane scaffold is sensitive to reaction conditions, requiring careful temperature and reagent control to maintain stereochemical integrity.
  • The methyl ester derivative is valuable as a synthetic intermediate for further functionalization in medicinal chemistry.
  • Variations in alkyl groups on the acetal and choice of reducing agents can influence yield and stereochemical purity.
  • The process has been validated by spectral analysis (NMR, IR) confirming the structure and stereochemistry of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azabicyclohexane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The azabicyclohexane structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Key Observations:

Stereochemical Impact :

  • The (1R,3S,5R) configuration in the target compound contrasts with the (1S,3S,5S) isomer in , which introduces steric and electronic differences affecting receptor binding .
  • The (1R,2S,5S)-6,6-dimethyl analog () demonstrates how substituent placement modulates physicochemical properties, such as solubility via hydrochloride salt formation .

Functional Group Modifications: tert-Butyl Protection: The tert-butyl group in enhances stability during synthetic steps, a common strategy in peptide analog development .

Pharmacological Applications :

  • Hydrochloride salts (e.g., and ) are frequently employed to improve bioavailability in drug formulations .
  • Complex derivatives, such as the carboxamide in , show promise as complement factor D inhibitors, highlighting the scaffold’s versatility in therapeutic targeting .

Synthetic Accessibility :

  • Simmons-Smith cyclopropanation and deprotection strategies () are critical for constructing the bicyclo[3.1.0]hexane core .
  • Enamine Ltd. () and CymitQuimica () commercialize several analogs, underscoring industrial relevance .

Research Findings and Data

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) demonstrate superior aqueous solubility compared to free bases, facilitating in vivo testing .
  • Thermal Stability : The tert-butyl-protected analog () remains stable under acidic conditions, enabling selective deprotection in multi-step syntheses .

Biological Activity

Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.28 g/mol
  • CAS Number : 1306734-44-0

Biological Activity Overview

Research indicates that compounds within the azabicyclo[3.1.0]hexane family exhibit a variety of biological activities, including:

  • Antioxidant Activity : These compounds demonstrate the ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.
  • Antidiabetic Effects : Certain studies suggest that these compounds can enhance insulin sensitivity and lower blood glucose levels.
  • Antibacterial Activity : The azabicyclo framework has been linked to antibacterial effects against several pathogenic bacteria.

The biological activities of this compound are primarily attributed to its interaction with various biological targets:

  • Opioid Receptor Modulation : Compounds in this class can act as antagonists at opioid receptors, potentially providing pain relief without the addictive properties associated with traditional opioids.
  • Histone Deacetylase Inhibition : Some derivatives have been identified as histone deacetylase inhibitors, which can alter gene expression and contribute to their anticancer effects.
  • Metabolic Pathway Interference : Research indicates that these compounds may influence metabolic pathways related to glucose metabolism and lipid profiles.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntioxidantScavenges free radicals; protects cells from oxidative damage
AnticancerInhibits proliferation; induces apoptosis in cancer cells
AntidiabeticEnhances insulin sensitivity; lowers blood glucose
AntibacterialEffective against various pathogenic bacteria
MechanismDescription
Opioid Receptor ModulationAntagonistic effects at opioid receptors
Histone Deacetylase InhibitionAlters gene expression related to cancer progression
Metabolic Pathway InterferenceInfluences glucose and lipid metabolism

Case Studies

  • Anticancer Activity Study :
    A study published in MDPI explored the anticancer properties of azabicyclo derivatives, demonstrating significant inhibition of tumor growth in xenograft models using this compound derivatives .
  • Diabetes Management Research :
    Research highlighted in Beilstein Archives indicated that certain azabicyclo compounds improved glycemic control in diabetic rat models, showcasing their potential as therapeutic agents for diabetes management .
  • Antibacterial Efficacy :
    A comparative study found that this compound exhibited notable antibacterial activity against multi-drug resistant strains of E. coli and Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .

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